

# N-tetradecyl-pSar25: A Technical Guide to Non-Immunogenic Drug Carriers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-tetradecyl-pSar25**

Cat. No.: **B15552485**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The pursuit of safe and effective drug delivery systems is a cornerstone of modern pharmaceutical research. While poly(ethylene glycol) (PEG) has long been the gold standard for stealth coatings on nanocarriers, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have spurred the development of alternatives.<sup>[1]</sup> Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine, has emerged as a promising substitute, offering comparable "stealth" properties with reduced immunogenicity.<sup>[1][2][3]</sup> This technical guide focuses on **N-tetradecyl-pSar25**, a specific polysarcosine-lipid conjugate, and its application in the formulation of non-immunogenic drug carriers, particularly for the delivery of messenger RNA (mRNA). We will delve into its synthesis, formulation into lipid nanoparticles (LNPs), physicochemical characterization, and the cellular mechanisms governing its uptake, providing a comprehensive resource for researchers in the field.

## Introduction to Polysarcosine as a PEG Alternative

Polysarcosine (pSar) is a polymer of N-methylated glycine, an endogenous amino acid.<sup>[1][2]</sup> This inherent biocompatibility is a key advantage over the synthetic polymer PEG.<sup>[1]</sup> pSar exhibits excellent water solubility and a large hydrodynamic volume, which contributes to its ability to shield nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system.<sup>[4][5]</sup> Studies have shown that pSar-functionalized nanocarriers can lead to

higher protein secretion and reduced immunostimulatory responses compared to their PEGylated counterparts.<sup>[2][6]</sup> Specifically, pSar-coated nanoparticles have demonstrated lower pro-inflammatory cytokine secretion and reduced complement activation.<sup>[2]</sup>

## N-tetradecyl-pSar25: Synthesis and Properties

**N-tetradecyl-pSar25** is a lipopolymer consisting of a 14-carbon alkyl chain (tetradecyl) covalently linked to a polysarcosine polymer with an average of 25 repeating units. This amphiphilic structure allows for its incorporation into lipid-based drug delivery systems, with the hydrophobic tetradecyl chain anchoring the molecule within the lipid bilayer and the hydrophilic pSar25 chain extending into the aqueous environment to form a protective corona.

## Synthesis

The synthesis of **N-tetradecyl-pSar25** is typically achieved through the ring-opening polymerization of sarcosine N-carboxyanhydride (NCA). This living polymerization is initiated by a primary amine, in this case, tetradecylamine. The degree of polymerization, and thus the length of the pSar chain, can be controlled by the molar ratio of the sarcosine NCA monomer to the tetradecylamine initiator.

### Experimental Protocol: Synthesis of **N-tetradecyl-pSar25**

- **Monomer Synthesis:** Sarcosine N-carboxyanhydride (NCA) is synthesized from sarcosine and a phosgene equivalent (e.g., triphosgene) in an anhydrous solvent under an inert atmosphere.
- **Polymerization:**
  - In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), sarcosine NCA is dissolved in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide).
  - A calculated amount of tetradecylamine (the initiator) is added to the solution to achieve the desired degree of polymerization (in this case, a 25:1 molar ratio of sarcosine NCA to tetradecylamine).

- The reaction is allowed to proceed at room temperature with stirring for a specified time, typically 24-72 hours, until complete consumption of the monomer is confirmed by a suitable analytical technique (e.g., FTIR spectroscopy by monitoring the disappearance of the NCA anhydride peaks).
- Purification: The resulting **N-tetradecyl-pSar25** is precipitated in a non-solvent (e.g., diethyl ether), collected by centrifugation or filtration, and dried under vacuum to yield the final product.
- Characterization: The structure and purity of the synthesized lipopolymer are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) to verify the chemical structure and determine the molecular weight and polydispersity index (PDI).

## Formulation of **N-tetradecyl-pSar25** Lipid Nanoparticles

**N-tetradecyl-pSar25** is a key component in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acids like mRNA. These LNPs typically consist of an ionizable lipid, a helper lipid (e.g., a phospholipid), cholesterol, and the pSar-lipid.

### Experimental Protocol: Formulation of mRNA-LNPs using Microfluidics

- Preparation of Solutions:
  - Lipid-Ethanol Solution: The ionizable lipid (e.g., SM-102 or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and **N-tetradecyl-pSar25** are dissolved in ethanol at a specific molar ratio.<sup>[7]</sup> For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid) can be used for SM-102 based LNPs.<sup>[7]</sup>
  - mRNA-Aqueous Solution: The mRNA is dissolved in an aqueous buffer at a slightly acidic pH (e.g., sodium acetate buffer, pH 4-5).
- Microfluidic Mixing:
  - The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device (e.g., a

staggered herringbone micromixer).

- The two solutions are pumped through the microfluidic device at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microfluidic channels leads to the self-assembly of the lipids and mRNA into LNPs.
- Purification and Buffer Exchange:
  - The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
  - The LNPs are then purified and concentrated by tangential flow filtration (TFF) or dialysis against PBS to remove the ethanol and unencapsulated mRNA.[\[7\]](#)
- Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.[\[7\]](#)

## Physicochemical Characterization of N-tetradecyl-pSar25 LNPs

Thorough characterization of the formulated LNPs is crucial to ensure their quality, stability, and *in vivo* performance.

| Parameter                     | Method                                           | Typical Values for pSar-LNPs                     | Reference |
|-------------------------------|--------------------------------------------------|--------------------------------------------------|-----------|
| Size (Hydrodynamic Diameter)  | Dynamic Light Scattering (DLS)                   | 80 - 150 nm                                      | [7]       |
| Polydispersity Index (PDI)    | Dynamic Light Scattering (DLS)                   | < 0.2                                            | [7]       |
| Zeta Potential                | Laser Doppler Velocimetry                        | Near-neutral at physiological pH                 | [7]       |
| mRNA Encapsulation Efficiency | RiboGreen Assay                                  | > 90%                                            | [7]       |
| Particle Morphology           | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core                   | [2]       |
| Internal Structure            | Small-Angle X-ray Scattering (SAXS)              | Can reveal lamellarity and internal organization | [3]       |

#### Experimental Protocol: Characterization Techniques

- Dynamic Light Scattering (DLS) and Zeta Potential: LNP samples are diluted in an appropriate buffer (e.g., PBS) and analyzed using a Zetasizer instrument to determine the average particle size, PDI, and surface charge.[7]
- RiboGreen Assay for Encapsulation Efficiency: The fluorescence of the RiboGreen dye, which selectively binds to single-stranded RNA, is measured in the presence and absence of a membrane-lysing agent (e.g., Triton X-100). The encapsulation efficiency is calculated from the difference in fluorescence, which corresponds to the amount of encapsulated versus total mRNA.[7]

## Cellular Uptake and Intracellular Trafficking

The cellular uptake of nanoparticles is a critical step for the delivery of their therapeutic payload. For pSar-coated LNPs, the primary mechanism of cellular entry is endocytosis.

The cellular uptake of nanoparticles is an active, energy-dependent process.<sup>[8]</sup> Several endocytic pathways can be involved, and the specific route taken can depend on the physicochemical properties of the nanoparticle (size, shape, surface charge) and the cell type. <sup>[8]</sup> For nanoparticles in the size range of pSar-LNPs, clathrin-mediated endocytosis and caveolae-mediated endocytosis are the most common pathways.



[Click to download full resolution via product page](#)

Diagram of the proposed cellular uptake pathway for pSar-LNPs.

#### Experimental Protocol: Investigating Cellular Uptake Mechanisms

- Cell Culture: Select a relevant cell line (e.g., hepatocytes for liver-targeted delivery) and culture the cells to a suitable confluence.
- Incubation with Endocytic Inhibitors: Pre-incubate the cells with specific pharmacological inhibitors of endocytosis for 1-2 hours.

- Chlorpromazine: To inhibit clathrin-mediated endocytosis.[8]
- Genistein or Filipin: To inhibit caveolae-mediated endocytosis.[8]
- Cytochalasin D: To inhibit macropinocytosis.
- LNP Treatment: Add fluorescently labeled pSar-LNPs to the cell culture medium and incubate for a defined period (e.g., 4 hours).
- Quantification of Uptake:
  - Wash the cells to remove non-internalized LNPs.
  - Lyse the cells and quantify the fluorescence using a plate reader.
  - Alternatively, use flow cytometry to quantify the percentage of cells that have taken up the fluorescent LNPs and the mean fluorescence intensity per cell.
- Data Analysis: Compare the uptake of LNPs in inhibitor-treated cells to that in untreated control cells to determine the relative contribution of each endocytic pathway.

## In Vitro and In Vivo Performance

The ultimate goal of a drug delivery system is to effectively deliver its payload to the target site and elicit a therapeutic response.

## In Vitro Transfection

Experimental Protocol: In Vitro mRNA Transfection

- Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
- LNP Treatment: Add mRNA-LNPs (encoding a reporter protein like luciferase or green fluorescent protein) to the cells at various concentrations.
- Protein Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the reporter protein using a corresponding assay (e.g., luciferase assay or fluorescence microscopy/flow cytometry).

## In Vivo Biodistribution and Efficacy

### Experimental Protocol: In Vivo Studies in Animal Models

- Animal Model: Use a relevant animal model (e.g., mice or rats).
- Administration: Administer the mRNA-LNPs via the desired route (e.g., intravenous or intramuscular injection).
- Biodistribution:
  - At various time points post-administration, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, etc.).
  - Homogenize the tissues and quantify the amount of delivered mRNA (e.g., by RT-qPCR) or the expressed protein (e.g., by ELISA or Western blot).
  - For whole-body imaging, use LNPs carrying mRNA encoding a bioluminescent or fluorescent reporter protein and perform *in vivo* imaging at different time points.
- Efficacy: In a disease model, monitor the therapeutic effect of the delivered mRNA (e.g., tumor growth inhibition, correction of a genetic defect).
- Safety and Immunogenicity: Monitor the animals for any adverse effects. Collect blood samples to analyze for signs of toxicity (e.g., liver enzymes) and to measure the levels of cytokines and anti-drug antibodies to assess the immunogenic potential of the formulation.

## Conclusion

**N-tetradecyl-pSar25** represents a significant advancement in the development of non-immunogenic drug carriers. Its biocompatibility, "stealth" properties, and demonstrated efficacy in delivering mRNA make it a compelling alternative to traditional PEGylated lipids. This technical guide provides a foundational understanding of the synthesis, formulation, characterization, and biological evaluation of **N-tetradecyl-pSar25**-based nanocarriers. As research in this area continues, pSar-lipids are poised to play a crucial role in the next generation of nanomedicines, offering improved safety and therapeutic outcomes.



[Click to download full resolution via product page](#)

Experimental workflow for the development and evaluation of **N-tetradecyl-pSar25** LNPs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold nanoparticles coated with polysarcosine brushes to enhance their colloidal stability and circulation time in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. Effects of transport inhibitors on the cellular uptake of carboxylated polystyrene nanoparticles in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-tetradecyl-pSar25: A Technical Guide to Non-Immunogenic Drug Carriers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552485#n-tetradecyl-psar25-for-non-immunogenic-drug-carriers\]](https://www.benchchem.com/product/b15552485#n-tetradecyl-psar25-for-non-immunogenic-drug-carriers)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)